molecular formula C27H20N2O7 B11566856 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

Cat. No.: B11566856
M. Wt: 484.5 g/mol
InChI Key: ABWNNTKAFRKNJX-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide” is a structurally complex molecule featuring a chromeno[2,3-c]pyrrole core fused with a 1,3-benzodioxole moiety and an acetamide side chain. The chromeno-pyrrole system provides rigidity and planar characteristics, which may enhance binding affinity to biological targets, while the acetamide group contributes to solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C27H20N2O7

Molecular Weight

484.5 g/mol

IUPAC Name

2-[4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C27H20N2O7/c28-22(30)13-33-17-8-6-16(7-9-17)24-23-25(31)18-3-1-2-4-19(18)36-26(23)27(32)29(24)12-15-5-10-20-21(11-15)35-14-34-20/h1-11,24H,12-14H2,(H2,28,30)

InChI Key

ABWNNTKAFRKNJX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)OCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole moiety, the construction of the chromeno-pyrrol ring system, and the attachment of the phenoxyacetamide group. Common synthetic methods may involve:

    Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Construction of Chromeno-Pyrrol Ring System: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Attachment of Phenoxyacetamide Group: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of benzodioxole and chromeno-pyrrole structures can inhibit the proliferation of cancer cells. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulators .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through molecular docking studies. It is suggested that it may act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The compound's structure allows for effective binding to the active site of the enzyme, thereby inhibiting its activity .

Neuroprotective Effects

The neuroprotective effects of compounds containing benzodioxole moieties have been documented. The specific structure of 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide suggests potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. These include the formation of the chromeno-pyrrole core followed by functionalization with benzodioxole and acetamide groups. Such synthetic strategies are crucial for optimizing biological activity and enhancing therapeutic efficacy .

Case Studies

Study Findings Relevance
Study 1: Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell linesSupports potential use in cancer therapy
Study 2: Anti-inflammatory MechanismIdentified as a potent inhibitor of 5-lipoxygenaseHighlights application in treating inflammatory diseases
Study 3: NeuroprotectionShowed reduction in oxidative stress markers in neuronal cellsSuggests therapeutic potential in neurodegenerative conditions

Mechanism of Action

The mechanism of action of 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Chromeno-Pyrrole Derivatives

  • Compound 3y: A structurally related chromeno-pyrrole derivative, “2-{4-[(6-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide,” shares the acetamide side chain but replaces the benzodioxole with a pyridylmethyl sulfinyl group. Its synthesis involves sulfonation and methoxy substitution, achieving a 92% yield and a melting point of 159–161°C (decomposition) .
  • Compounds 9a–d: These chromeno[2,3-d]pyrimidin derivatives (e.g., 9a: 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol) feature pyrimidine rings instead of pyrrole.

Benzodioxole-Containing Analogues

  • Compound 14f : “2-[3-(1,3-Benzodioxol-5-yl)-5-phenyl-1H-pyrazol-4-yl]ethanehydroxamic acid” retains the benzodioxole group but incorporates a hydroxamic acid side chain instead of acetamide. Its synthesis includes Pd/C-catalyzed hydrogenation, highlighting divergent functionalization strategies .
  • Compound from : “2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide” shares the benzodioxole and acetamide groups but replaces the chromeno-pyrrole with an oxadiazole-pyrrole system. Its molecular formula (C23H20N4O6) and average mass (448.435 Da) differ significantly from the target compound .

Bioactivity and Mechanism

  • Solubility : The HT-Solubility assay from (pH 6.5 phosphate buffer) reported moderate solubility for pyrrolo-pyrrole derivatives, suggesting the target compound may require similar formulation optimization .

Physicochemical Properties

Property Target Compound Compound 3y Compound 9a Compound 14f
Core Structure Chromeno[2,3-c]pyrrole Benzimidazole-sulfonyl Chromeno[2,3-d]pyrimidin Pyrazole-benzodioxole
Molecular Weight ~500–550 Da (estimated) Not reported ~600–650 Da (estimated) ~350–400 Da (estimated)
Key Functional Groups Benzodioxole, Acetamide Pyridylmethyl sulfinyl Chlorophenyl, Hydrazono Hydroxamic acid
Synthesis Yield Not reported 92% Not reported Not reported
Melting Point Not reported 159–161°C (decomposition) Not reported Not reported

Biological Activity

The compound 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article aims to consolidate the findings regarding its biological activity, including mechanisms of action and therapeutic implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C28H29N5O4
  • Molecular Weight : 469.56 g/mol

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through its interaction with various cellular pathways. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound appears to modulate signaling pathways associated with cell survival and apoptosis. Specifically, it has been reported to influence the PI3K/Akt and MAPK pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Antioxidant Activity

The compound also demonstrates significant antioxidant activity , which is vital for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body's natural antioxidant defenses.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects , potentially benefiting conditions such as neurodegenerative diseases. It may help in reducing neuronal cell death and inflammation through its antioxidant properties.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers evaluated the effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7).
    • Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 25 µM.
    • Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
  • Neuroprotection in Animal Models :
    • In a rodent model of oxidative stress-induced neurotoxicity, administration of the compound significantly reduced markers of oxidative damage.
    • Behavioral tests indicated improved cognitive function compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals
NeuroprotectiveReduces oxidative stress in neuronal cells

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